3-(3-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
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Overview
Description
3-(3-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C17H15ClN2OS and its molecular weight is 330.83. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
A study focused on the synthesis of new Mannich bases bearing a 1,3,4-oxadiazoline ring system, closely related to the chemical structure , demonstrated promising antimicrobial activities. This research emphasizes the potential of such compounds in developing new antimicrobial agents. The structures of the synthesized compounds were characterized by various spectroscopic methods, confirming their expected chemical composition and providing a basis for their antimicrobial efficacy (JagadeeshPrasad et al., 2015).
Antiradical Activity
Another study investigated the synthesis, structure, and antiradical activity of new methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine derivatives, showing no antiradical activity in contrast to their starting materials. This highlights the specificity of structural changes on the biological activity of these compounds. The reaction of 2,6-methano[1,3,5]benzoxadiazocines with chloroacetic acid derivatives produced tricyclic methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocines, whose structures were confirmed by NMR spectroscopy and X-ray structural analysis (Kulakov et al., 2014).
Antifungal Evaluation
Research on the ultrasound- and molecular sieves-assisted synthesis of 5-(4-(benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones revealed their promising antifungal activity against several human pathogenic fungal strains. This study not only showcases the potential therapeutic applications of such compounds but also highlights the use of green chemistry tools in their synthesis. The compounds exhibited varying degrees of antifungal activity, indicating the importance of structural variations on biological activities (Nimbalkar et al., 2016).
Chemical Transformations
A study on the unexpected transformations of related compounds underlines the chemical versatility and reactivity of this class of chemicals. These transformations provide insight into the stability and reactivity of such compounds, which is crucial for developing new chemical entities with potential scientific applications. The findings demonstrate the complex behavior of these compounds in various chemical environments, offering pathways for novel chemical synthesis (Sedova et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation .
Mode of Action
CCCP, a compound with a similar structure, acts as an ionophore, causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
The compound’s interaction with its targets affects the electron transport chain, a crucial biochemical pathway involved in cellular respiration . By uncoupling the proton gradient, it disrupts the normal flow of protons through ATP synthase, thereby inhibiting the synthesis of ATP .
Pharmacokinetics
For instance, linezolid, another compound with a similar structure, is known to be a substrate of P-glycoprotein , which could potentially affect its absorption and distribution.
Result of Action
The primary result of the compound’s action is the inhibition of ATP synthesis, which can lead to the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis .
properties
IUPAC Name |
10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-17-10-14(13-7-2-3-8-15(13)21-17)19-16(22)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCQHAGVTIFFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.